Hydroxytanshinone IIA

Beschreibung

Contextualization within Natural Product Chemistry

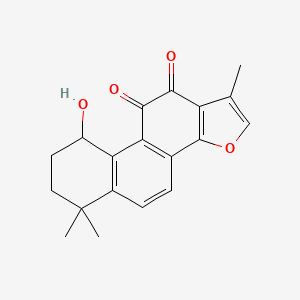

Hydroxytanshinone IIA is classified as a diterpenoid quinone, a class of organic compounds characterized by a specific four-ring structure. It is an abietane (B96969) diterpenoid, a designation that points to its structural relationship with abietic acid, a resin acid found in coniferous trees. nih.gov The molecular formula of this compound is C₁₉H₁₈O₄, and it has a molecular weight of 310.35 g/mol . Structurally, it is a hydroxylated metabolite of Tanshinone IIA, another prominent compound from the same natural source. medchemexpress.com The key distinguishing feature of this compound is the presence of a hydroxyl group at the 3-alpha position of the tanshinone IIA backbone. This seemingly minor structural modification significantly influences its biological activity and has made it a subject of interest for chemical synthesis and semi-synthesis studies aimed at producing derivatives with enhanced therapeutic properties.

Derivation and Isolation from Salvia miltiorrhiza (Danshen)

The primary natural source of this compound is the dried root of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. medchemexpress.comchemfaces.com Commonly known as Danshen in traditional Chinese medicine, this plant is a rich reservoir of various bioactive compounds, broadly categorized into fat-soluble tanshinones and water-soluble phenolic acids. nih.gov

This compound is considered a minor component of the tanshinone family found in Salvia miltiorrhiza. chemfaces.com Its natural abundance in the plant is quite low, often less than 0.01% by weight, which makes direct isolation for large-scale production impractical. Consequently, chemical and enzymatic methods have been developed to synthesize this compound from its more abundant precursor, Tanshinone IIA.

The isolation and purification of tanshinones from Salvia miltiorrhiza typically involve extraction with organic solvents like ethanol (B145695) or ethyl acetate, followed by advanced chromatographic techniques such as high-speed counter-current chromatography (HSCCC). researchgate.net These methods allow for the separation of individual tanshinone compounds, including the isolation of minor constituents like this compound. chemfaces.comresearchgate.net

Significance in Traditional and Modern Medicine Research

Salvia miltiorrhiza has a long history of use in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases. nih.gov The lipophilic tanshinones, including this compound, are considered the major bioactive components responsible for many of the plant's therapeutic effects. researchgate.net

In modern pharmacological research, this compound and its parent compound, Tanshinone IIA, have been investigated for a wide range of biological activities. These include anti-inflammatory, antioxidant, and anticancer properties. nih.gov Research has shown that tanshinones can influence various cellular signaling pathways. For instance, they have been found to modulate pathways such as the NF-κB and PI3K/Akt signaling pathways, which are crucial in inflammation and cancer.

Specifically, research into this compound has highlighted its potential in several areas:

Cancer Research: Studies suggest it can inhibit angiogenesis (the formation of new blood vessels that tumors need to grow) and induce apoptosis (programmed cell death) in cancer cells.

Cardiovascular Health: Its anti-inflammatory properties are considered beneficial in the context of cardiovascular diseases, which often have an inflammatory component.

Neuroprotection: There is evidence to suggest that it may offer protective effects against ischemia/reperfusion injury in brain tissue, indicating potential applications in stroke treatment.

The diverse biological activities of this compound continue to make it a valuable lead compound in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWCCRFMPIOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314884 | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18887-18-8 | |

| Record name | Hydroxytanshinone IIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18887-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Research on Hydroxytanshinone Iia

Antineoplastic Activities and Oncological Research

Research into Hydroxytanshinone IIA and related tanshinones has revealed a range of anticancer properties. These compounds have been shown to interfere with multiple pathways essential for tumor development and progression.

This compound and its related compounds, particularly Tanshinone IIA, have demonstrated the ability to inhibit the growth and proliferation of various cancer cells. nih.govnih.govfrontiersin.org This inhibitory action is often achieved by targeting fundamental cellular processes required for rapid tumor cell division. nih.gov

One key mechanism identified for 3-Hydroxytanshinone (3-HT) involves the modulation of cancer metabolism. nih.gov Specifically, 3-HT has been found to target and inhibit the activity of α-enolase, a crucial enzyme in the glycolysis pathway. nih.gov By disrupting glycolysis, the compound can interfere with the energy supply that cancer cells rely on for their rapid proliferation. nih.gov Research on the related compound Tanshinone IIA has shown it inhibits the proliferation of a wide array of cancer cell lines, including those from gastric, breast, and renal cancers. researchgate.neturotoday.comresearchgate.net For example, studies on human gastric cancer cells (SNU-638, MKN1, and AGS) indicated that Tanshinone IIA effectively inhibits proliferation in a manner dependent on both dose and time. researchgate.net

| Compound | Cancer Type / Cell Line | Key Findings on Proliferation/Growth Inhibition | Associated Mechanism |

|---|---|---|---|

| 3-Hydroxytanshinone (3-HT) | General Cancer Metabolism | Inhibits the catalytic activity of α-enolase. nih.gov | Disruption of the glycolytic pathway, limiting energy for proliferation. nih.gov |

| Tanshinone IIA | Human Gastric Cancer (SNU-638, MKN1, AGS) | Inhibited cell proliferation in a time- and dose-dependent manner. researchgate.net | Downregulation of STAT3 activation. researchgate.net |

| Tanshinone IIA | Human Breast Cancer (MDA-MB-231) | Inhibited proliferation in a dose- and time-dependent manner. nih.gov | Induction of apoptosis. nih.gov |

| Tanshinone IIA | Human Renal Cell Carcinoma (786-O) | Resulted in a concentration-dependent decrease in cell viability. urotoday.comnih.gov | Induction of cell cycle arrest and apoptosis. nih.gov |

A significant aspect of the antineoplastic activity of tanshinones involves the induction of apoptosis, or programmed cell death, in malignant cells. frontiersin.org This process is critical for eliminating cancerous cells without inducing an inflammatory response.

The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. embopress.orgembopress.org Specifically, Tanshinone IIA has been shown to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. researchgate.netnih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis. researchgate.netnih.govdovepress.com For instance, in human breast cancer cells, Tanshinone IIA treatment led to an increased Bax to Bcl-xL ratio, promoting apoptosis. nih.gov Similarly, in gastric cancer cells, it increased the expression of Bax and cleaved caspase-3 while decreasing Bcl-2 levels. researchgate.net Further studies have implicated the tumor suppressor protein p53, noting that Tanshinone IIA can activate its expression, which in turn upregulates Bax. nih.gov

| Compound | Cancer Type / Cell Line | Key Findings on Apoptosis Induction | Apoptotic Pathway/Mediators |

|---|---|---|---|

| Tanshinone IIA | Human Breast Cancer (MDA-MB-231) | Induced apoptosis in a dose-dependent manner. nih.gov | Increased protein expression of Bax; decreased Bcl-2 expression. nih.gov |

| Tanshinone IIA | Human Gastric Cancer | Induced an increase in apoptosis. researchgate.net | Increased Bax and cleaved caspase-3 levels; decreased Bcl-2 expression. researchgate.net |

| Tanshinone IIA | Human Renal Cell Carcinoma (786-O) | Caused an increase in apoptotic cell death. nih.gov | Upregulation of p53 and Bax; increased caspase-3. nih.gov |

| Tanshinone IIA | Triple-Negative Breast Cancer (4T1) | Promoted apoptosis. nih.gov | Upregulation of TP53; downregulation of BCL2. nih.gov |

| Tanshinone IIA | Human Hepatocellular Carcinoma (HepG2) | Simultaneously induced apoptosis and necroptosis. researchgate.net | Down-regulation of FLIPS, leading to caspase 8 activation. researchgate.net |

In addition to apoptosis, tanshinones have been found to modulate autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death depending on the context. Research on related tanshinone compounds indicates they can induce autophagic cell death in certain cancer cells. nih.govnih.gov

For example, Tanshinone IIA has been shown to induce autophagy in oral squamous cell carcinoma by activating the Beclin-1/Atg7/Atg12-Atg5 pathway and inactivating the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.gov Another related compound, Isocryptotanshinone, was identified as a STAT3 inhibitor that could induce autophagy in A549 lung cancer cells. nih.gov While direct evidence for this compound is still emerging, the activity of these related structures suggests a potential role in modulating this critical cellular process.

The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of mortality in cancer patients. nih.gov The initial steps of this process involve local invasion and cell migration. nih.gov Studies have shown that Tanshinone IIA can inhibit these crucial steps in various cancer models. nih.govfrontiersin.org

In colon cancer cells, Tanshinone IIA was found to inhibit both invasion and migration. nih.gov The mechanism for this activity often involves the downregulation of proteins that degrade the extracellular matrix, such as matrix metalloproteinases (MMPs). For instance, Tanshinone I has been shown to inhibit cancer cell invasion and migration by suppressing MMP-2 and MMP-9 signals. nih.gov Although specific studies on this compound's anti-metastatic properties are limited, the consistent findings with closely related tanshinones suggest a promising area for future investigation.

The cell cycle is a series of events that leads to cell division and replication. youtube.com In cancer, this process is dysregulated, leading to uncontrolled proliferation. Several tanshinones have been shown to interfere with the cell cycle, causing it to halt at specific checkpoints and thereby preventing cancer cells from dividing. frontiersin.org

Tanshinone IIA has been observed to cause cell cycle arrest in different phases depending on the cancer type. In human renal cancer 786-O cells, it induced an S phase arrest. nih.gov In contrast, it caused a G1 phase arrest in human breast cancer BT-20 cells and an arrest in the G2/M phase in other cancer models. frontiersin.orgresearchgate.net This cell cycle arrest is often linked to the modulation of key regulatory proteins. For instance, the S phase arrest in renal cancer cells was associated with the upregulation of the p21 protein, a critical regulator of cell cycle transition. nih.gov Similarly, cryptotanshinone, another tanshinone, was found to induce S-phase arrest by downregulating cyclin A1. dovepress.com

| Compound | Cancer Cell Line | Effect on Cell Cycle | Associated Molecular Changes |

|---|---|---|---|

| Tanshinone IIA | Human Renal Cell Carcinoma (786-O) | S phase arrest. nih.gov | Upregulation of p21 protein. nih.gov |

| Tanshinone IIA | Human Breast Cancer (BT-20) | G1 phase arrest. researchgate.net | Not specified. |

| Tanshinone IIA | Keratinocytes | S-phase and G2/M-phase blockage. researchgate.net | Decreased expression of cyclin A and pCDK2. researchgate.net |

| Cryptotanshinone | Cholangiocarcinoma (HCCC-9810, RBE) | S phase arrest. dovepress.com | Downregulation of cyclin A1. dovepress.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. nih.gov this compound and related compounds have demonstrated potent anti-angiogenic properties. nih.govmdpi.comresearchgate.net

Research has specifically shown that 3-Hydroxytanshinone (3-HT) can reduce angiogenesis both in vitro and ex vivo. nih.govmdpi.com A primary mechanism for this effect is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). nih.gov Under hypoxic (low oxygen) conditions typical of the tumor microenvironment, 3-HT suppresses the expression of HIF-1α and, consequently, reduces the expression of its target gene, VEGF. nih.gov The inhibition of HIF-1α by 3-HT is mediated through its interaction with the glycolytic enzyme α-enolase and the subsequent activation of AMP-activated protein kinase (AMPK). nih.gov Studies on Tanshinone IIA also confirm its ability to inhibit angiogenesis by suppressing the VEGF/VEGFR2 pathway and reducing the secretion of pro-angiogenic factors in colorectal and breast cancer models. plos.orgnih.govresearchgate.netresearchgate.net

| Compound | Model System | Key Findings on Angiogenesis | Mechanism of Action |

|---|---|---|---|

| 3-Hydroxytanshinone (3-HT) | HUVECs (in vitro), CAM assay (ex vivo) | Reduced angiogenesis by inhibiting VEGF. nih.gov | Inhibits HIF-1α activity and expression by binding to α-enolase and altering AMPK phosphorylation. nih.gov |

| Tanshinone IIA | Human Endothelial Progenitor Cells | Suppressed VEGF-promoted migration and tube formation. researchgate.net | Inhibition of the VEGF/VEGFR2 pathway. nih.gov |

| Tanshinone IIA | Human Colorectal Cancer | Inhibited secretion of VEGF and bFGF; suppressed HUVEC proliferation and tube formation. nih.gov | Targets TGF-β1 in normoxia and HIF-1α in hypoxia. nih.gov |

| Tanshinone IIA | Human Breast Cancer | Inhibited angiogenesis and breast cancer growth. plos.org | Repressed HIF-1α expression at the translational level via the mTOR/p70S6K/4E-BP1 pathway. plos.org |

Reversal of Multidrug Resistance in Neoplasia

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad spectrum of anticancer drugs. Research indicates that Tanshinone IIA can counteract this phenomenon in various tumor cells. nih.govfrontiersin.org The primary mechanism behind MDR is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively pump chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. plos.org

Studies have identified Tanshinone IIA as both a substrate and an inhibitor of P-glycoprotein. nih.gov By interacting with this transporter, Tanshinone IIA can interfere with its drug-efflux function. For instance, it has been shown to inhibit the P-gp-mediated transport of other drugs, thereby increasing their intracellular accumulation and restoring sensitivity. nih.gov This activity is crucial, as it suggests Tanshinone IIA could be used to re-sensitize resistant tumors to standard chemotherapies. In drug-resistant gastric cancer cells, Tanshinone IIA was found to enhance the antitumor effect of doxorubicin (B1662922) by inhibiting the function of another ABC transporter, the multidrug resistance-associated protein 1 (MRP1). frontiersin.org

Synergistic Antitumor Effects with Conventional Therapies

Beyond reversing drug resistance, Tanshinone IIA exhibits synergistic effects when combined with conventional chemotherapy agents, potentially enhancing therapeutic efficacy while mitigating toxicity. jipb.net This combinatorial approach is a promising strategy in cancer treatment.

Research has demonstrated that Tanshinone IIA works effectively with several common chemotherapeutics:

With Adriamycin (Doxorubicin): In hepatocellular carcinoma xenograft models, the combination of Tanshinone IIA and Adriamycin (ADM) led to a greater reduction in tumor volume and weight compared to either agent alone. jipb.net The combined therapy also appeared to reduce the toxicity associated with ADM, improving the general condition of the tumor-bearing mice. jipb.net

With Sorafenib: In liver cancer cells, Tanshinone IIA acts synergistically with the multi-kinase inhibitor Sorafenib. frontiersin.org This combination enhances the inhibition of cell growth and more effectively induces apoptosis. The mechanism involves the downregulation of STAT3 signaling, which is often associated with tumor progression. frontiersin.org

With Cisplatin (B142131): In bladder cancer and non-small cell lung cancer models, combining Tanshinone IIA with Cisplatin has shown significant therapeutic benefits. frontiersin.orgnih.gov In bladder cancer, the combination successfully killed cancer cells at lower doses of cisplatin, suggesting a potential reduction in side effects. nih.gov In lung cancer, the synergy is attributed to the downregulation of the PI3K/Akt signaling pathway, leading to increased apoptosis. frontiersin.org

With Oxaliplatin: In models of oxaliplatin-resistant colorectal cancer, Tanshinone IIA was shown to reverse resistance and enhance the drug's cytotoxic effects. nih.gov This combination significantly decreased tumor volume and weight in xenograft models, with the mechanism linked to the inhibition of the Akt/ERK signaling pathway. nih.gov

Table 1: Synergistic Effects of Tanshinone IIA with Conventional Therapies

| Conventional Therapy | Cancer Model | Key Synergistic Outcome | Investigated Mechanism |

|---|---|---|---|

| Adriamycin (Doxorubicin) | Hepatocellular Carcinoma (in vivo) | Enhanced tumor reduction, reduced toxicity. jipb.net | Not fully elucidated; improved general condition of mice. jipb.net |

| Sorafenib | Hepatocellular Carcinoma (in vitro) | Enhanced inhibition of cell growth and induction of apoptosis. frontiersin.org | Downregulation of sorafenib-induced pSTAT3 signaling. frontiersin.org |

| Cisplatin | Bladder Cancer, Non-Small Cell Lung Cancer | Increased cancer cell death at lower cisplatin doses. nih.gov | Downregulation of the PI3K/Akt signaling pathway. frontiersin.org |

| Oxaliplatin | Colorectal Cancer (in vitro, in vivo) | Reversal of oxaliplatin resistance, decreased tumor growth. nih.gov | Inhibition of the Akt/ERK signaling pathway. nih.gov |

Investigations in Diverse Cancer Models

The antitumor properties of Tanshinone IIA have been investigated across a wide array of cancer types, demonstrating its broad potential. Its mechanisms of action typically involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell proliferation, migration, and invasion. researchgate.net

Lung Cancer: In lung adenocarcinoma, Tanshinone IIA has been found to suppress cancer progression by regulating the CCNA2-CDK2 complex and the AURKA/PLK1 pathway, which are crucial for cell cycle progression. nih.gov It also shows synergistic effects with cisplatin in non-small cell lung cancer. frontiersin.org

Breast Cancer: Tanshinone IIA inhibits the growth of breast cancer cells, including triple-negative breast cancer (TNBC) and cancer stem cells. nih.govmdpi.com Studies show it can reduce tumor size and weight in animal models by decreasing the expression of proteins like NF-κBp65 and Erb-B2 while increasing pro-apoptotic proteins like caspase-3. nih.gov It also targets cancer stem cells by attenuating the IL-6/STAT3/NF-kB signaling pathway. mdpi.com

Liver Cancer (Hepatocellular Carcinoma): In HCC models, Tanshinone IIA effectively inhibits tumor growth both in vitro and in vivo. nih.gov It has been shown to suppress cell proliferation and induce apoptosis by inactivating the TGF-β signaling pathway through the mediation of SMAD7-YAP interaction. It also demonstrates synergistic activity with drugs like Adriamycin and Sorafenib. jipb.netfrontiersin.org

Leukemia: Research on various leukemia cell lines, including acute myeloid leukemia (AML), shows that Tanshinone IIA inhibits cell proliferation and induces apoptosis. In some leukemia cells, its apoptotic effect is mediated through the activation of caspase-3. In AML, it has been found to regulate the miR-497-5p/AKT3 axis to exert its anti-cancer activity.

Colorectal Cancer: Tanshinone IIA has been shown to reduce the viability of colon cancer cells and induce autophagy through the MEK/ERK/mTOR pathway. nih.gov It can also induce another form of cell death called ferroptosis by suppressing SLC7A11 expression via the PI3K/AKT/mTOR pathway. Furthermore, it can reverse resistance to chemotherapy agents like oxaliplatin. nih.gov

Bladder Carcinoma: In human bladder cancer cells, Tanshinone IIA induces apoptosis through a mitochondria-dependent pathway involving the activation of caspases. nih.gov It also suppresses the migration and invasion of bladder cancer cells by inhibiting epithelial-mesenchymal transition (EMT), a key process in metastasis, via the modulation of STAT3-CCL2 signaling.

Table 2: Antitumor Activity of Tanshinone IIA in Various Cancer Models

| Cancer Model | Cell Lines / Animal Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | Lung Adenocarcinoma Cells | Suppressed tumor progression. nih.gov | Regulation of CCNA2-CDK2 complex and AURKA/PLK1 pathway. nih.gov |

| Breast Cancer | MDA-MB-231 (in vitro, in vivo) | Inhibited tumor growth, reduced tumor size and weight. nih.gov | Decreased NF-κBp65 and Erb-B2, increased caspase-3. nih.gov |

| Liver Cancer | HepG2, HCCLM3-RFP (in vivo) | Inhibited tumor growth. nih.gov | Inactivation of TGF-β signaling pathway. |

| Leukemia | U-937, HL-60, K562 | Induced apoptosis, inhibited cell growth. | Activation of caspase-3. |

| Colorectal Cancer | SW480/OXA Xenograft Model | Reversed oxaliplatin resistance, reduced tumor volume. nih.gov | Inhibition of Akt/ERK signaling pathway. nih.gov |

| Bladder Carcinoma | T24, TCCSUP, 5637, BFTC | Induced apoptosis, suppressed cell migration. nih.gov | Mitochondria-dependent pathway, inhibition of STAT3-CCL2 signaling. nih.gov |

Cardiovascular Protective Effects and Cardiological Research

In addition to its anticancer properties, Tanshinone IIA is widely recognized for its significant protective effects on the cardiovascular system. It has been a cornerstone of traditional medicine for treating cardiovascular ailments for centuries, and modern research continues to validate and elucidate its mechanisms of action.

Anti-Atherosclerotic Interventions

Atherosclerosis, the hardening of arteries due to plaque buildup, is a primary cause of cardiovascular disease. Tanshinone IIA has demonstrated potent anti-atherosclerotic effects through several mechanisms. One key action is the inhibition of inflammatory processes within vascular endothelial cells. It dose-dependently inhibits the adhesion of monocytes to endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α). This is achieved by suppressing the expression of adhesion molecules like VCAM-1, ICAM-1, and CX3CL1 (fractalkine). The underlying mechanism for this effect is the inhibition of the IKK/NF-κB signaling pathway, a central regulator of inflammation.

In animal models, treatment with Tanshinone IIA led to a significant decrease in serum levels of total cholesterol, triglycerides, and low-density lipoprotein-cholesterol (LDL-C), while increasing high-density lipoprotein-cholesterol (HDL-C). This improved lipid profile was accompanied by a reduction in atherosclerotic plaque size and lipid deposition in the aorta. These beneficial effects are linked to the activation of the TGF-β/PI3K/Akt/eNOS pathway, which helps protect endothelial function.

Myocardial Ischemia-Reperfusion Injury Mitigation

Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to heart tissue after a period of ischemia (lack of oxygen), paradoxically causing further damage through oxidative stress and inflammation. A meta-analysis of preclinical studies confirmed that Tanshinone IIA significantly reduces myocardial infarct size and lowers levels of cardiac enzymes that indicate heart damage.

Its protective mechanisms against I/R injury are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic actions. One study found that Tanshinone IIA activates the Nrf2-xCT/Gpx4/HO-1 axis by suppressing HDAC1, which helps to ameliorate myocardial apoptosis, inflammation, and ferroptosis (an iron-dependent form of cell death). nih.gov

Attenuation of Cardiac Hypertrophy and Fibrosis

Pathological cardiac hypertrophy (enlargement of the heart muscle) and fibrosis (scarring of heart tissue) are maladaptive responses to stimuli like hypertension and can lead to heart failure. Tanshinone IIA has been shown to protect against these conditions. It can attenuate cardiac hypertrophy induced by stimuli like isoproterenol. plos.org A key mechanism is the inhibition of the Calcineurin/NFATc3 signaling pathway, which is a critical pathway in the development of cardiac hypertrophy. plos.org

Furthermore, Tanshinone IIA ameliorates cardiac fibrosis. In animal models of heart failure, it improves cardiac function and attenuates fibrosis by inhibiting oxidative stress. frontiersin.org It has also been shown to inhibit the proliferation of cardiac fibroblasts, the cells responsible for producing fibrous tissue. Studies in hypertensive rat models demonstrated that Tanshinone IIA prevents cardiac remodeling by reducing the production of reactive oxygen species (ROS) derived from NAD(P)H oxidase.

Table 3: Cardiovascular Protective Effects of Tanshinone IIA

| Cardiovascular Condition | Model | Key Findings | Investigated Mechanism |

|---|---|---|---|

| Atherosclerosis | ApoE-/- Mice, Human Endothelial Cells | Reduced plaque size, improved lipid profile, inhibited monocyte adhesion. | Activation of TGF-β/PI3K/Akt/eNOS pathway; Inhibition of IKK/NF-κB signaling. |

| Myocardial I/R Injury | Animal Models, Myocardiocytes | Decreased infarct size, reduced apoptosis and ferroptosis. nih.gov | Activation of HDAC1-suppressed Nrf2-xCT/Gpx4/HO-1 pathway. nih.gov |

| Cardiac Hypertrophy | Neonatal Rat Cardiomyocytes | Attenuated increase in cardiomyocyte cell surface area. plos.org | Inhibition of the Calcineurin/NFATc3 signaling pathway. plos.org |

| Cardiac Fibrosis | Heart Failure Rat Model | Improved cardiac function, attenuated fibrosis. frontiersin.org | Inhibition of oxidative stress. frontiersin.org |

Endothelial Function Modulation

This compound, along with other tanshinones, has been noted for its protective effects on the vascular endothelium, a critical regulator of vascular function. Research indicates that related compounds like Tanshinone IIA can shield human umbilical vein endothelial cells (HUVECs) from injury induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂). This protective mechanism is partly attributed to the activation of the pregnane X receptor (PXR), a nuclear receptor involved in detoxification. biomolther.orgnih.gov Activation of PXR by Tanshinone IIA helps to inhibit apoptosis and inflammation in endothelial cells. biomolther.orgnih.gov

Furthermore, studies have shown that Tanshinone IIA can attenuate inflammatory injury to endothelial cells, which is a key factor in the development of various cardiovascular diseases. nih.gov The compound helps to maintain the balance between vasodilation and vasoconstriction, crucial for proper vascular homeostasis. biomolther.org In the context of angiogenesis, the formation of new blood vessels, 3-Hydroxytanshinone has been found to reduce this process both in vitro and ex vivo by decreasing the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov

Antithrombotic and Anti-Platelet Aggregation Properties

Research has highlighted the potential of tanshinones in preventing thrombus formation by inhibiting platelet aggregation. Studies on Tanshinone IIA and the related compound cryptotanshinone have shown their ability to inhibit rat platelet aggregation in a concentration-dependent manner. nih.govresearchgate.net The underlying mechanism for this anti-platelet effect is believed to involve the antagonism of the Gi-coupled P2Y12 receptor, a key receptor in platelet activation. nih.govresearchgate.net

Computational docking studies have further supported the interaction of Tanshinone IIA with the P2Y12 receptor. nih.gov By blocking this receptor, Tanshinone IIA can interfere with the signaling cascade that leads to platelet aggregation. Additionally, Tanshinone IIA has been observed to inhibit platelet activation induced by platelet-derived microvesicles (PMVs) and to down-regulate the expression of CD36, a receptor involved in thrombosis related to atherosclerosis. nih.gov This inhibitory action on platelet activation is also associated with the suppression of the MKK4/JNK2 signaling pathway. nih.gov

Microcirculatory Enhancement

Tanshinone IIA has been shown to improve microcirculation in various contexts, which is crucial for adequate tissue perfusion and function. Clinical studies have demonstrated that injections of Tanshinone IIA can effectively improve coronary microcirculation in patients who have undergone percutaneous coronary intervention (PCI) for acute myocardial infarction. nih.gov This enhancement of microcirculation contributes to the attenuation of ventricular remodeling and improved cardiac function. nih.gov

In the context of cardiac microvascular ischemia-reperfusion injury, Tanshinone IIA has a protective role by preserving microvascular homeostasis. nih.gov It helps to sustain the viability of cardiac microvascular endothelial cells and preserves the structure and function of the microvasculature. nih.gov The mechanism behind this protection involves the activation of the SIRT1/PGC1α pathway, which helps in blocking mitochondrial damage. nih.gov Moreover, Tanshinone IIA can promote the normalization of tumor blood vessels, restoring their integrity and permeability, which can ameliorate hypoxia in the tumor microenvironment. frontiersin.org

Impact on Gut-Brain Axis in Cardiovascular Pathophysiology

Emerging research has pointed to the critical role of the gut-brain axis in the progression of cardiovascular diseases like myocardial infarction. nih.govnih.gov The cardioprotective effects of Tanshinone IIA have been linked to its ability to improve the gut-brain axis. nih.govnih.gov Following a myocardial infarction, gut dysbiosis can occur, leading to increased intestinal permeability and the release of substances like lipopolysaccharides (LPS) into the bloodstream. nih.govnih.gov

Tanshinone IIA has been found to ameliorate MI-induced disruption of the gut microbiota and reduce pathological impairments in the intestine. nih.gov By improving gut function, it reduces the levels of serum LPS. nih.govnih.gov This, in turn, leads to decreased neuroinflammation in the paraventricular nucleus (PVN) and a reduction in sympathetic hyperactivity, ultimately protecting the myocardium from injury. nih.govnih.gov These findings suggest that LPS may be a critical factor linking the gut and the brain in the context of cardiovascular disease and that Tanshinone IIA's therapeutic effects are, at least in part, mediated through the restoration of the gut-brain axis. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Research

Regulation of Inflammatory Mediator Production

This compound and related tanshinones have demonstrated significant anti-inflammatory properties by regulating the production of various inflammatory mediators. Research has shown that Tanshinone IIA can inhibit the expression of pro-inflammatory cytokines. For instance, in rheumatoid arthritis fibroblast-like synoviocytes stimulated by TNF-α, Tanshinone IIA was found to suppress the production of inflammatory cytokines. nih.gov

In studies involving lipopolysaccharide (LPS)-stimulated macrophages, Tanshinone IIA inhibited the production of key inflammatory factors such as IL-1β. mdpi.com It also effectively inhibits the LPS-induced expression of pro-inflammatory molecules in human peripheral blood mononuclear cells (PBMCs) and downregulates serum levels of inflammatory cytokines in coronary syndromes. nih.gov Furthermore, in inflamed human adipocytes, Tanshinone IIA and cryptotanshinone were shown to counter-regulate the secretion of a panel of cytokines and chemokines associated with inflammation, including CCL2/MCP-1, CXCL10/IP-10, CCL5/RANTES, IL-6, and IL-8. mdpi.com

Modulation of Immune Cell Function and Activation

The immunomodulatory effects of tanshinones extend to the regulation of immune cell function and activation. Tanshinone IIA has been shown to influence the polarization of macrophages, which are key cells in the inflammatory response. In a model of acute lung injury, Tanshinone IIA treatment attenuated inflammation by reducing the levels of inflammatory cytokines released by neutrophils and macrophages. jcimjournal.com It was found to abrogate macrophage activation and polarization induced by LPS, leading to a rebalancing of macrophage subtypes. jcimjournal.com

Furthermore, Tanshinone IIA has been shown to modulate T-cell differentiation, a crucial aspect of the adaptive immune response. In a model of central nervous system autoimmunity, Tanshinone IIA was found to promote the differentiation of naïve CD4+ T cells into regulatory T cells (Treg cells). nih.gov This effect was mediated both by targeting dendritic cells to increase transforming growth factor β1 (TGF-β1) and by directly acting on the naïve CD4+ T cells. nih.gov The induced Treg cells displayed effective suppressive activity, highlighting the potential of Tanshinone IIA as a modulator of immune responses in neuroinflammatory diseases. nih.gov

Data on the Regulation of Inflammatory Mediators by Tanshinone IIA

| Cell/Model System | Stimulant | Inhibited Mediators | Reference |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes | TNF-α | Pro-inflammatory Cytokines | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Pro-inflammatory Molecules, TNF-α, IL-6 | nih.gov |

| LPS-stimulated RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β | mdpi.com |

| Inflamed Human Adipocytes | TNF-α | CCL2/MCP-1, CXCL10/IP-10, CCL5/RANTES, IL-6, IL-8 | mdpi.com |

Mitigation of Pyroptosis

Pyroptosis is a form of pro-inflammatory programmed cell death initiated by inflammasomes, playing a crucial role in various inflammatory diseases. nih.govnih.gov Research has identified Tanshinone IIA as a significant inhibitor of pyroptotic pathways in different pathological contexts. In models of cardiac injury, such as acute myocardial infarction and coronary microembolization, Tanshinone IIA has been shown to suppress cardiomyocyte pyroptosis. frontiersin.orgnih.gov This protective effect is achieved by inhibiting key signaling cascades, including the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway, which leads to the downregulation of the NLRP3 inflammasome. nih.gov

Studies demonstrate that Tanshinone IIA treatment reduces the expression and activation of essential components of the pyroptotic machinery. frontiersin.org This includes NLRP3, Caspase-1, and Gasdermin D (GSDMD), the ultimate executor of pyroptosis. nih.gov By preventing the cleavage of GSDMD into its active N-terminal fragment (GSDMD-N), Tanshinone IIA inhibits the formation of pores in the cell membrane, thereby preventing cell lysis and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). frontiersin.org Furthermore, in the context of diabetic kidney disease, Tanshinone IIA has been found to delay disease progression by inhibiting pyroptosis in renal glomerular endothelial cells through the regulation of the Txnip/NLRP3 inflammasome. nih.gov

Table 1: Research Findings on Tanshinone IIA in Pyroptosis Mitigation

| Disease Model | Key Pathway Inhibited | Downregulated Proteins | Reduced Cytokines | Reference |

|---|---|---|---|---|

| Acute Myocardial Infarction | TLR4/NF-κB p65 | TLR4, pNF-κB p65, NLRP3, Caspase-1, GSDMD-N | IL-1β, IL-18 | nih.gov |

| Coronary Microembolization | TLR4/MyD88/NF-κB/NLRP3 | TLR4, MyD88, p-NF-κB p65, NLRP3, ASC, Caspase-1 p20, GSDMD-N | IL-1β, IL-18 |

Neuroprotective Research and Neurological System Impact

Tanshinone IIA has demonstrated significant neuroprotective potential, attributed to its ability to cross the blood-brain barrier and exert a range of therapeutic effects, including anti-apoptotic, anti-inflammatory, and antioxidant activities. nih.gov

Tanshinone IIA confers neuroprotection by mitigating neuronal damage and inhibiting apoptosis across various models of neurological injury. In cerebral ischemia-reperfusion injury, treatment with Tanshinone IIA has been shown to reduce infarct volume, improve the morphology of neurons, and decrease the number of apoptotic cells. frontiersin.orgnih.gov The anti-apoptotic mechanism involves the suppression of key signaling pathways related to cellular stress and death. For instance, it attenuates endoplasmic reticulum (ER) stress-induced apoptosis by reducing the expression of markers like 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), which in turn decreases the activation of cleaved caspase-3. nih.gov

Furthermore, in models of Alzheimer's disease, Tanshinone IIA ameliorates the reduction in neural stem cell viability and apoptosis induced by amyloid-beta. nih.gov Its protective effects are also linked to the inhibition of oxidative stress by targeting enzymes like NADPH oxidase, which reduces the generation of reactive oxygen species (ROS) that can lead to DNA damage and neuronal death. researchgate.net Studies have also highlighted its role in upregulating protective proteins such as Sirtuin 1 (SIRT1) and Forkhead box O3 (FOXO3α), which helps to reduce apoptosis rates in hippocampal and cortical tissues following cerebral infarction. semanticscholar.org

Table 2: Mechanisms of Tanshinone IIA in Preventing Neuronal Damage and Apoptosis

| Neurological Model | Key Mechanism | Modulated Markers | Outcome | Reference |

|---|---|---|---|---|

| Cerebral Ischemia-Reperfusion | Inhibition of apoptosis | Reduced TUNEL-positive cells | Alleviated neuronal injuries | frontiersin.org |

| Diabetic Neuropathy | Attenuation of ER Stress | Downregulation of GRP78, CHOP, Cleaved Caspase-3 | Reduced neuronal apoptosis | nih.gov |

| Traumatic Brain Injury | Inhibition of Oxidative Stress | Inhibition of NADPH oxidase | Lowered oxidative damage and apoptosis | researchgate.net |

| Alzheimer's Disease (in vitro) | Anti-apoptotic | - | Ameliorated amyloid-beta-induced cell death | nih.gov |

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. nih.gov Tanshinone IIA has been shown to effectively attenuate these inflammatory processes in the central nervous system. nih.gov A key mechanism is its ability to inhibit the activation of microglia and astrocytes, which are central to the brain's inflammatory response. nih.gov In models of Alzheimer's disease, Tanshinone IIA suppresses neuroinflammation by inhibiting the RAGE/NF-κB signaling pathway, which consequently reduces the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

In the context of cerebral ischemia, Tanshinone IIA modulates microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, an effect mediated through the NF-κB signaling pathway. nih.gov This modulation helps to decrease the release of inflammatory mediators and protect against ischemic brain damage. nih.gov Similarly, in a model of postoperative cognitive dysfunction, Tanshinone IIA was found to suppress the hippocampal inflammatory pathway, evidenced by decreased levels of pro-inflammatory cytokines and a corresponding increase in the anti-inflammatory cytokine IL-4. nih.gov

Tanshinone IIA has been shown to improve cognitive deficits in various models of neurological disorders. In transgenic mouse models of Alzheimer's disease, its administration prevented spatial learning and memory deficits. nih.gov The therapeutic effects are linked to the amelioration of underlying pathologies such as oxidative stress and neuronal dysfunction, as well as improvements in synaptic plasticity. nih.gov A derivative, Sodium Tanshinone IIA Sulfonate (STS), was found to improve learning and memory in APP/PS1 mice, as demonstrated in behavioral tests like the Morris water maze and Y-maze. nih.gov

Research also indicates that Tanshinone IIA can rescue hippocampus-dependent memory in diabetic rats, a condition often associated with cognitive impairment. nih.gov In aged rats suffering from postoperative cognitive dysfunction (POCD), Tanshinone IIA significantly ameliorated cognitive deficits and restored synaptic structures in the hippocampus. nih.gov The compound has been noted to enhance cholinergic neuronal function by increasing the activity of choline acetyltransferase (ChAT) and elevating levels of acetylcholine, a neurotransmitter crucial for learning and memory. researchgate.net

Table 3: Impact of Tanshinone IIA on Cognitive Function

| Disease Model | Behavioral Test Used | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease (APP/PS1 mice) | Morris water maze, Y-maze | Improved learning and memory abilities | nih.govnih.gov |

| Postoperative Cognitive Dysfunction | Morris water maze, Novel object recognition, Y-maze | Ameliorated cognitive deficits | nih.gov |

Other Emerging Pharmacological Activities

Tanshinone IIA exhibits significant potential in the treatment of bone loss diseases like osteoporosis by modulating the balance between bone formation and resorption. nih.gov Its primary mechanism involves the inhibition of osteoclastogenesis, the process of osteoclast formation, which are the cells responsible for bone resorption. nih.govnih.gov Tanshinone IIA achieves this by interfering with the receptor activator of nuclear factor NF-κB ligand (RANKL) signaling pathway, a critical pathway for osteoclast differentiation. nih.govresearchgate.net

In vitro and in vivo studies have demonstrated that Tanshinone IIA prevents RANKL-induced activation of downstream signaling molecules, including NF-κB, mitogen-activated protein kinase (MAPK), and PI3-kinase/Akt. nih.govnih.gov This inhibition leads to the decreased expression of key osteoclastogenesis-related markers such as c-Fos, nuclear factor of activated T-cells c1 (NFATc1), tartrate-resistant acid phosphatase (TRAP), and cathepsin K. nih.govresearchgate.net In animal models of postmenopausal osteoporosis (ovariectomized mice) and rheumatoid arthritis, Tanshinone IIA treatment effectively prevented bone loss and preserved bone microarchitecture. nih.govnih.govnih.gov Another identified mechanism involves the inhibition of lactate (B86563) dehydrogenase subunit LDHC, which reduces the accumulation of reactive oxygen species (ROS) and subsequently suppresses osteoclast differentiation. nih.gov

Table 4: Molecular Targets of Tanshinone IIA in Bone Resorption

| Target Pathway | Key Molecules Inhibited | Cellular Effect | Disease Model | Reference |

|---|---|---|---|---|

| RANKL Signaling | NF-κB, Akt, ERK, p38 | Inhibition of osteoclast differentiation | Postmenopausal Osteoporosis | nih.govnih.gov |

| RANKL Signaling | c-Fos, NFATc1 | Suppression of osteoclast formation | In vitro osteoclastogenesis | researchgate.net |

| LDHC-mediated ROS Generation | LDHC, ROS | Reduced osteoclast differentiation | Rheumatoid Arthritis | nih.gov |

Antidiabetic Research (e.g., 11β-Hydroxysteroid Dehydrogenase 1 Inhibition)

The inhibition of the enzyme 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) is a significant therapeutic target in antidiabetic research. This enzyme is responsible for converting inactive cortisone into active cortisol, a glucocorticoid that can modulate glucose metabolism. Elevated levels of cortisol in tissues like the liver and adipose tissue are associated with insulin resistance and hyperglycemia. Therefore, inhibiting 11β-HSD1 is proposed as a mechanism to improve insulin sensitivity and manage type 2 diabetes.

While the inhibition of 11β-HSD1 is a validated strategy in the development of antidiabetic drugs, specific research directly investigating the inhibitory activity of this compound on this particular enzyme is not extensively documented in current scientific literature. The potential for this compound to act via this pathway remains an area for future investigation.

Enzyme Inhibition (e.g., Cholinesterase, IDO, TDO, Alpha-glucosidase)

Research into the enzyme-inhibiting properties of tanshinones has revealed activities across several key enzymes, which are detailed below.

Alpha-glucosidase Inhibition Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. youtube.com By inhibiting this enzyme, the rate of carbohydrate digestion and glucose absorption is slowed, which helps in managing post-meal blood sugar spikes in individuals with type 2 diabetes. nih.gov While specific studies on this compound are limited, research on the parent compound, Tanshinone IIA, and its derivatives has demonstrated notable inhibitory activity against α-glucosidase.

Cholinesterase Inhibition Cholinesterase enzymes, such as acetylcholinesterase (AChE), break down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels, a strategy used in the management of conditions like Alzheimer's disease. Studies on the related compound, Tanshinone IIA, have indicated that it can potentially decrease elevated acetylcholinesterase activity, suggesting a role in restoring cholinergic function. nih.gov

IDO and TDO Inhibition Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the metabolism of tryptophan to kynurenine. nih.gov These enzymes are significant targets in immunotherapy, particularly in cancer, as their activity can suppress the immune response. nih.gov Research has shown that while native tanshinones exhibit weak inhibitory activity against IDO1, a derivative of Tanshinone IIA, sodium tanshinone IIA sulfonate (STS), is a potent dual inhibitor of both IDO1 and TDO2. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Sodium Tanshinone IIA Sulfonate (STS) | IDO1 | < 10 μM |

| Sodium Tanshinone IIA Sulfonate (STS) | TDO2 | < 10 μM |

Antiviral Activities

Investigations have revealed that tanshinone compounds possess broad-spectrum antiviral properties. Research has focused on the efficacy of the related compound, Tanshinone IIA, against several RNA viruses. Studies demonstrate that Tanshinone IIA can effectively inhibit the replication of Influenza A virus (IAV), specifically the H1N1 strain, and Lymphocytic choriomeningitis virus (LCMV). researchgate.net The mechanism is thought to involve the targeting of viral endonucleases, which are crucial for viral replication. researchgate.net Furthermore, Tanshinone IIA has shown promising inhibitory effects against SARS-CoV-2 in computational and in-vitro studies. nih.gov

| Virus | Cell Line | Effective Concentration (EC50) |

|---|---|---|

| Influenza A Virus (H1N1) | MDCK | 4.02 μM |

| Lymphocytic choriomeningitis virus (LCMV) | BHK-21 | 4.64 μM |

Hepatic and Renal Protective Effects

The protective effects of tanshinones on vital organs, particularly the liver and kidneys, have been a subject of significant scientific inquiry.

Hepatic Protective Effects The related compound Tanshinone IIA has demonstrated significant hepatoprotective properties and is utilized in the treatment of various liver diseases, including liver fibrosis and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Its protective mechanisms are attributed to its strong anti-inflammatory and antioxidant activities. nih.gov One identified pathway for its hepatoprotective action involves the activation of the pregnane X receptor (PXR), which plays a role in the metabolism of foreign substances and the protection against cholestatic liver injury. nih.gov

Renal Protective Effects Tanshinone IIA has also been extensively studied for its renoprotective effects, particularly in the context of diabetic nephropathy and drug-induced kidney injury. nih.gov It has been shown to improve renal function by reducing levels of microalbuminuria, urine β2-microglobulin, and serum cystatin C in patients with type 2 diabetes. uwi.edu The mechanisms underlying these protective effects include anti-inflammatory, anti-oxidative stress, and anti-fibrotic activities. nih.gov Specifically, Tanshinone IIA may exert its effects by down-regulating the TGFβ/p65 signaling pathway, which is involved in renal fibrosis. nih.gov

Molecular Mechanisms and Cellular Signaling Pathways

Kinase Pathway Modulation

Hydroxytanshinone IIA has been shown to modulate cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. nih.govnih.gov

AMPK Activation: Studies indicate that this compound activates AMPK. nih.govnih.gov This activation is linked to the compound's ability to inhibit glycolysis. By targeting and inhibiting the glycolytic enzyme α-enolase, this compound disrupts ATP production from glucose, which in turn increases the cellular AMP/ATP ratio, leading to the phosphorylation and activation of AMPK. nih.gov Activated AMPK can then modulate various metabolic processes to restore energy balance. nih.gov

The available research focuses on the AMPK pathway, and detailed modulation of other kinase pathways such as PI3K/Akt/mTOR and MAPK by this compound specifically is not extensively covered in the provided search results.

Table 1: Modulation of Kinase Pathways by this compound

| Kinase Pathway | Effect | Associated Mechanism | References |

|---|---|---|---|

| AMPK | Activation (Phosphorylation) | Inhibition of glycolysis via targeting the enzyme α-enolase, leading to altered cellular energy levels. | nih.govnih.gov |

Transcription Factor Regulation

A primary mechanism of action for this compound is the regulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.

HIF-1α Inhibition: Under hypoxic conditions, which are common in solid tumors, HIF-1α expression is typically stabilized and activated. nih.govnih.gov this compound has been demonstrated to inhibit both the activity and the expression of HIF-1α. nih.govresearchgate.net This inhibition occurs as a downstream consequence of AMPK activation; activated AMPK negatively regulates HIF-1α expression. nih.govnih.gov By suppressing HIF-1α, this compound can impede key processes in cancer progression that are controlled by this transcription factor, such as angiogenesis and metabolic adaptation. nih.gov

Specific regulatory effects of this compound on other transcription factors like NF-κB, STAT3, PXR, and SIX1 are not detailed in the available search results.

Oxidative Stress Response Pathways

Information detailing the interaction of this compound with oxidative stress response pathways, including Nrf2, ROS, and NADPH Oxidase, is not available in the provided search results.

Gene Expression and MicroRNA Regulation

This compound influences gene expression primarily by modulating the activity of the HIF-1α transcription factor.

Gene Expression Regulation: By inhibiting HIF-1α, this compound decreases the transcriptional levels of HIF-1α target genes. nih.gov Besides VEGF, the expression of GLUT-1 (Glucose Transporter 1), another gene crucial for the metabolic shift in cancer cells, is also reduced by the compound. nih.gov

Specific details on the regulation of microRNAs by this compound are not present in the provided search results.

Table 2: Summary of Molecular Targets of this compound

| Molecular Target | Effect of this compound | Governing Pathway | References |

|---|---|---|---|

| α-enolase | Inhibition | Glycolysis | nih.gov |

| AMPK | Activation | Kinase Signaling | nih.govnih.gov |

| HIF-1α | Inhibition of expression and activity | Transcription Factor Regulation | nih.govnih.govresearchgate.net |

| VEGF | Reduction in expression | Gene Expression (downstream of HIF-1α) | nih.gov |

| GLUT-1 | Reduction in expression | Gene Expression (downstream of HIF-1α) | nih.gov |

Glycolysis and Metabolic Reprogramming Pathways

This compound, a derivative of the bioactive compound Tanshinone IIA, has been investigated for its role in modulating cellular metabolism, particularly its impact on glycolysis and metabolic reprogramming in the context of disease, notably cancer. Research indicates that like its parent compound, this compound can influence the metabolic shift known as the Warburg effect, where cancer cells predominantly favor aerobic glycolysis for energy production.

Studies on a closely related compound, 3-Hydroxytanshinone (3-HT), provide specific insights into the molecular mechanisms by which these tanshinone derivatives may exert their effects on glycolysis. nih.govnih.gov One of the key findings is the direct interaction of 3-HT with α-enolase, a crucial enzyme in the glycolytic pathway. nih.govnih.gov By binding to α-enolase, 3-HT inhibits its catalytic activity, leading to a blockage of the glycolytic pathway. nih.govnih.gov This inhibition results in a decrease in the production of downstream glycolytic metabolites. nih.govnih.gov

The disruption of glycolysis by 3-Hydroxytanshinone has further consequences for cellular signaling, particularly in relation to hypoxia-inducible factor 1-alpha (HIF-1α). nih.govnih.gov HIF-1α is a key transcription factor that plays a central role in the cellular response to low oxygen conditions and promotes the expression of genes involved in glycolysis. The inhibition of α-enolase and the subsequent reduction in glycolytic products by 3-HT lead to an alteration in HIF-1α expression. nih.govnih.gov This suggests that this compound may indirectly regulate the expression of HIF-1α-target genes involved in metabolic adaptation.

Furthermore, the metabolic reprogramming induced by 3-Hydroxytanshinone involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov The inhibition of glycolysis by targeting α-enolase enhances AMPK activity, which in turn contributes to the reduction of HIF-1α expression. nih.gov

While much of the detailed mechanistic work has been conducted on Tanshinone IIA and 3-Hydroxytanshinone, the findings strongly suggest that this compound, as a hydroxylated metabolite of Tanshinone IIA, likely shares similar properties in interfering with the metabolic reprogramming that is characteristic of cancer cells. medchemexpress.com The parent compound, Tanshinone IIA, has been shown to suppress aerobic glycolysis in various cancer cell lines by reducing glucose uptake, lactate (B86563) production, and ATP levels. nih.gov It achieves this by downregulating the expression of key glycolytic enzymes, including hexokinase 2 (HK2), pyruvate (B1213749) kinase M2 (PKM2), and lactate dehydrogenase A (LDHA), through the modulation of signaling pathways such as the sine oculis homeobox homolog 1 (SIX1) and PI3K/Akt/mTOR/HIF-1α pathways. nih.gov

The collective evidence points towards the role of this compound and its related compounds as modulators of cancer cell metabolism, with the capacity to reverse the Warburg effect by targeting key enzymes and signaling pathways involved in glycolysis.

Research Findings on the Impact of Hydroxytanshinone Derivatives on Glycolysis

| Compound | Target Enzyme/Pathway | Observed Effects | Cell Line/Model | Reference |

| 3-Hydroxytanshinone (3-HT) | α-enolase | Inhibition of catalytic activity, blockage of the glycolytic pathway, decreased glycolysis products. | Not specified in abstract | nih.govnih.gov |

| 3-Hydroxytanshinone (3-HT) | HIF-1α | Altered expression, suppression of transcriptional activity. | Hypoxic conditions | nih.govnih.gov |

| 3-Hydroxytanshinone (3-HT) | AMPK | Enhanced activity/phosphorylation. | Not specified in abstract | nih.gov |

| Tanshinone IIA | Glycolysis (overall) | Decreased glucose uptake, lactate production, and ATP levels. | Non-small cell lung cancer (NSCLC) cells | nih.gov |

| Tanshinone IIA | SIX1 Signaling Pathway | Downregulation of SIX1 mRNA and protein levels. | A549 cells | nih.gov |

| Tanshinone IIA | Glycolytic Enzymes | Downregulation of PKM2, HK2, and LDHA expression. | A549 cells | nih.gov |

| Tanshinone IIA | PI3K/Akt/mTOR/HIF-1α Pathway | Inhibition of the pathway. | Not specified in abstract |

Structure Activity Relationship Sar Studies

Influence of Functional Groups on Biological Activity

The biological activity of tanshinones is significantly influenced by the nature and position of their functional groups. The ortho-quinone moiety in Ring C is a critical feature for many of the observed pharmacological effects. Studies involving the modification of these groups have provided valuable insights into their roles.

For instance, the introduction of different substituents can dramatically alter the compound's interaction with biological targets. Research on tanshinone derivatives has shown that adding or modifying functional groups on the phenyl ring can enhance certain activities. In a study on α-glucosidase inhibition, a series of oxazole-based tanshinone IIA derivatives were synthesized. It was found that the presence and position of hydroxyl groups on an attached phenyl ring played a crucial role in the inhibitory activity. One derivative, featuring two hydroxyl groups on the phenyl ring, was identified as the most potent α-glucosidase inhibitor in the series, with an IC₅₀ value significantly lower than that of the parent compound, Tanshinone IIA. nih.gov

The SAR of tanshinones as inhibitors of spleen tyrosine kinase (SYK) also highlights the importance of specific functional groups. Both Tanshinone I and Tanshinone IIA have been shown to bind deeply within the active site of SYK. semanticscholar.org Their interactions are stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. semanticscholar.org This indicates that the oxygen-containing functional groups of the quinone ring are essential for forming hydrogen bonds, a critical factor for inhibitory activity. semanticscholar.org

Furthermore, modifications to create more water-soluble derivatives, such as Sodium Tanshinone IIA Sulfonate (STS), have been a key strategy to improve the pharmacokinetic properties of these otherwise highly lipophilic compounds. mdpi.comfrontiersin.org This functional group modification enhances bioavailability, allowing for effective therapeutic concentrations to be achieved in clinical applications for cardiovascular diseases. mdpi.comfrontiersin.org

The following table summarizes the α-glucosidase inhibitory activity of selected Tanshinone IIA derivatives with modifications to their functional groups.

| Compound | Description | IC₅₀ (μM) |

| Tanshinone IIA | Parent Compound | 11.39 ± 0.77 |

| Derivative 1j | Bearing two hydroxyls on the phenyl ring | 0.73 ± 0.11 |

| Acarbose | Standard | 100.00 ± 0.95 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Impact of Ring Modifications on Pharmacological Efficacy

Modifications to the ring structure of the tanshinone scaffold have profound effects on pharmacological efficacy. The tetracyclic system of tanshinones, typically labeled as rings A, B, C, and D, provides a versatile platform for structural alterations.

Ring A Modifications: The A-ring is a frequent target for chemical modification to improve biological activity. Studies have shown that cleavage of Ring A in Tanshinone IIA can lead to improved anti-cancer activity. researchgate.net Further functionalization, such as the introduction of an alkene at the C1 and C2 positions, has been explored to create derivatives with diverse biological profiles. nih.gov For example, in the development of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, modifications to the A-ring were a key strategy. nih.gov

Ring C and D Modifications: The C and D rings also play a crucial role in the biological activity of tanshinones. The ortho-quinone moiety of Ring C is often essential for cytotoxicity and other activities. nih.gov Subtle changes in the D-ring can dramatically affect potency and selectivity against specific targets. nih.gov For instance, in the context of 11β-HSD1 inhibition, variations at the C16 position on the D-ring demonstrated interesting profiles, with certain pyridinyl substituents yielding comparable potency to the parent compound. nih.gov The synthesis of oxazole-based derivatives by modifying the D-ring of Tanshinone IIA has led to compounds with potent α-glucosidase inhibitory activity. nih.gov

The table below illustrates the impact of ring modifications on the 11β-HSD1 inhibitory activity of Tanshinone IIA derivatives.

| Compound | Modification | h11β-HSD1 IC₅₀ (nM) | m11β-HSD1 IC₅₀ (nM) |

| Tanshinone IIA (1) | Parent Compound | 110 ± 12 | 160 ± 15 |

| Compound 10 | Deletion of A-ring | >10000 | >10000 |

| Compound 11 | Deletion of A and B-rings | >10000 | >10000 |

| Compound 13 | Alkene at C1, C2 of A-ring | 140 ± 11 | 180 ± 14 |

| Compound 27c | C16 pyridinyl substituent on D-ring | 100 ± 9 | 150 ± 12 |

Data sourced from the Chinese Journal of Natural Medicines. nih.gov

These studies collectively demonstrate that the intact ring system is often crucial for activity, as seen with the deletion of the A and B rings leading to a loss of 11β-HSD1 inhibition. nih.gov However, specific modifications to these rings can fine-tune the pharmacological profile, enhancing potency and selectivity for desired targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. mdpi.comyoutube.com For tanshinones, QSAR studies have been employed to understand the molecular properties that govern their cytotoxic effects.

One such study investigated the cytotoxicity of a series of tanshinone compounds against murine leukemia cell lines (P-388). nih.gov Using density functional theory (DFT), various molecular descriptors were calculated and correlated with biological activity. The analysis identified four main independent factors that contribute to the cytotoxicity of these compounds. These descriptors relate to the electronic and structural properties of the molecules, such as their ability to participate in transport across membranes and their chemical reactivity. nih.govresearchgate.net

The resulting QSAR model provided a mathematical equation to predict the cytotoxic activity of new tanshinone derivatives, serving as a valuable tool for designing compounds with potentially enhanced anti-cancer properties. nih.gov Such models help in prioritizing which derivatives to synthesize and test, making the drug discovery process more efficient. mdpi.com By understanding the key "fingerprints" of the molecule, such as atom numbers, chemical bonds, and various electronic and steric parameters, researchers can better predict the biological effects of novel chemical entities. mdpi.com

Pharmacokinetics and Metabolism of Hydroxytanshinone Iia

Absorption and Distribution Studies

The absorption and distribution of Hydroxytanshinone IIA are intrinsically linked to its parent compound, Tanshinone IIA. Studies on Tanshinone IIA reveal that it has extremely poor oral absorption, with an absolute bioavailability of less than 3.5%. nih.gov This limited absorption is attributed to its low aqueous solubility and limited membrane permeability. nih.gov

Once in the bloodstream, Tanshinone IIA exhibits a high degree of binding to plasma proteins, at approximately 99.2%. nih.gov Lipoproteins play a significant role in this binding, accounting for about 77.5% of the interaction. nih.gov Following administration, Tanshinone IIA preferentially distributes to the reticuloendothelial system, with the highest concentrations typically found in the liver and lungs. nih.gov The pharmacokinetic profile after intravenous dosing follows a triexponential pattern, indicating a rapid initial distribution, a slower redistribution phase, and a terminal elimination phase. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Absolute Bioavailability | < 3.5% | nih.gov |

| Plasma Protein Binding | 99.2% | nih.gov |

| Primary Distribution Tissues | Liver, Lungs | nih.gov |

| Elimination Half-life (t1/2γ) | 7.5 hours | nih.gov |

Metabolic Pathways and Enzyme Systems (e.g., Hydroxylation, Glucuronidation, CYP Isoforms)

The metabolism of Tanshinone IIA, leading to the formation of this compound and other metabolites, involves both Phase I and Phase II reactions. researchgate.net

Phase I Metabolism: The primary Phase I metabolic pathway for tanshinones is oxidation, specifically hydroxylation and dehydrogenation. researchgate.netnih.gov Hydroxylation is a major route for Tanshinone IIA, resulting in the formation of several hydroxylated metabolites, including this compound itself. nih.govnih.gov This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes. Research using human liver microsomes has specifically identified CYP2A6 as the key isozyme responsible for the hydroxyl metabolism of Tanshinone IIA. nih.govnih.gov

Phase II Metabolism: Following Phase I reactions, the metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion. nih.gov Glucuronidation is a significant Phase II pathway for Tanshinone IIA metabolites. researchgate.net This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting glucuronide conjugates are more hydrophilic and are readily eliminated from the body. researchgate.netnih.gov

| Metabolic Phase | Pathway | Primary Enzyme System | Reference |

|---|---|---|---|

| Phase I | Hydroxylation | Cytochrome P450 (CYP2A6) | researchgate.netnih.gov |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | researchgate.net |

Metabolite Identification and Characterization (e.g., Tanshinone IIB, Przewaquinone A, Glucuronide Conjugates)

In vitro and in vivo studies have successfully identified and characterized numerous metabolites of Tanshinone IIA. After incubation with rat liver microsomes, three main hydroxylated Phase I metabolites were identified: this compound, Tanshinone IIB, and Przewaquinone A. nih.gov

In more comprehensive studies in rats, a total of twelve metabolites were characterized from bile, urine, and feces. These included seven Phase I metabolites and five Phase II metabolites. researchgate.net The Phase II metabolites were all identified as glucuronide conjugates. researchgate.net Among the most abundant metabolites found in bile were two specific glucuronide conjugates (designated M9 and M12), which were proposed to be conjugates of the hydrogenated products (semiquinones) of dehydrotanshinone IIA and Tanshinone IIA, respectively. researchgate.net

| Metabolite | Metabolic Phase | Formation Pathway | Reference |

|---|---|---|---|

| This compound | Phase I | Hydroxylation | nih.gov |

| Tanshinone IIB | Phase I | Hydroxylation | nih.govnih.gov |

| Przewaquinone A | Phase I | Hydroxylation | nih.gov |

| Glucuronide Conjugates | Phase II | Glucuronidation of Phase I metabolites | researchgate.net |

Excretion Pathways and Metabolite Profiling

The elimination of Tanshinone IIA and its metabolites occurs through multiple pathways. Metabolite profiling in rats has shown that the compounds are excreted in bile, urine, and feces. researchgate.net However, bile is considered the main excretion route for both the parent compound and its metabolites. researchgate.net The significant presence of glucuronide conjugates in the bile underscores the importance of this pathway for the clearance of tanshinones. researchgate.net The profiling of metabolites in these excreta provides a comprehensive picture of the biotransformation and subsequent elimination of the compound from the body. researchgate.net

Preclinical Toxicology Research

In Vitro Cytotoxicity Assessments

Initial toxicological evaluations of Hydroxytanshinone IIA have been conducted using in vitro cell-based assays to determine its cytotoxic potential. One study investigating the effects of 3-Hydroxytanshinone (3-HT), another name for this compound, on human umbilical vein endothelial cells (HUVECs) found that the compound did not affect the viability of these cells at the concentrations tested. nih.gov This suggests a favorable cytotoxicity profile in this specific cell line, which is crucial for angiogenesis.

Further ex vivo research using a chick embryo chorioallantoic membrane (CAM) assay, a model that mimics aspects of in vivo angiogenesis, also indicated a lack of toxicity. The study observed that 3-HT inhibited the formation of new blood vessels in a concentration-dependent manner without inducing any adverse effects on the membrane itself. nih.gov

While these findings are promising, comprehensive cytotoxicity data across a broader range of human cell lines, including both cancerous and non-cancerous types, is not yet widely available in the public domain. The determination of IC50 values, the concentration at which a substance inhibits 50% of cell growth, is a standard metric in these assessments and would be critical for a more complete understanding of this compound's cytotoxic profile.

Table 1: Summary of In Vitro Cytotoxicity Findings for this compound

| Assay System | Cell Line/Model | Key Findings | Citation |

| Cell Viability Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Did not affect cell viability at tested concentrations. | nih.gov |

| Chick Embryo Chorioallantoic Membrane (CAM) Assay | Ex vivo chick embryo model | No observed toxicity or adverse effects on the membrane. | nih.gov |

In Vivo Toxicity Studies

Currently, there is a significant lack of publicly available data from dedicated in vivo toxicity studies on this compound. Acute, subchronic, and chronic toxicity studies in animal models are essential to understand the systemic effects of a compound, including its impact on vital organs, hematological parameters, and clinical chemistry.

The absence of such studies in the readily accessible scientific literature means that the potential for systemic toxicity, the identification of target organs, and the determination of a no-observed-adverse-effect level (NOAEL) for this compound remain to be established. These studies are a critical step in the preclinical safety evaluation process before any consideration for human trials.

Genotoxicity and Mutagenicity Evaluations

Information regarding the genotoxic and mutagenic potential of this compound is not currently available in the public scientific literature. Standard genotoxicity testing batteries typically include an Ames test to assess the potential for inducing gene mutations in bacteria, an in vitro chromosomal aberration assay or micronucleus test in mammalian cells to evaluate chromosomal damage, and often an in vivo genotoxicity assay, such as the micronucleus test in rodents.

Without data from these fundamental assays, the potential for this compound to cause genetic damage or mutations remains unknown. A thorough evaluation of its genotoxicity is a prerequisite for further drug development to ensure it does not pose a carcinogenic or heritable risk.

Advanced Research Methodologies and Future Directions

Omics Technologies in Hydroxytanshinone IIA Research (e.g., RNA Sequencing, Metabolomics)